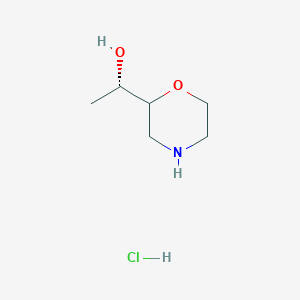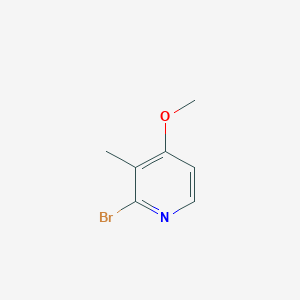
N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride” is a compound that contains a piperidine moiety. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Antihypertensive Activity
A study by Bennett et al. (1981) examined a series of compounds, including derivatives of pyridopyrimidine, for their antihypertensive effects. Specifically, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, a compound structurally related to N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine, demonstrated significant blood pressure lowering effects in spontaneously hypertensive rats. The research highlighted the impact of structural variations in the pyridopyrimidine ring on antihypertensive activity (Bennett et al., 1981).
Analysis of Related Substances
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of pyrimidin-2-amine. This method proved effective for the quality control of these compounds, showcasing its application in the analysis of pharmaceuticals (Ye et al., 2012).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides, including compounds structurally similar to N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine. These compounds showed potential as central nervous system (CNS) active agents with antidepressant and nootropic activities, suggesting their potential therapeutic application (Thomas et al., 2016).
Synthesis of Deoxycytidine Kinase Inhibitors
Zhang et al. (2009) described a practical synthesis of a key intermediate structurally related to N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine, used in the preparation of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors have significant implications in the development of anticancer therapies (Zhang et al., 2009).
Anti-angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, exhibiting significant anti-angiogenic and DNA cleavage activities. These findings underscore the potential of such compounds in the development of anticancer agents (Kambappa et al., 2017).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(11-13-5-2-6-14-11)9-10-3-7-12-8-4-10;;/h2,5-6,10,12H,3-4,7-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHQUEMMOJZPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)C2=NC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2707841.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2707844.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2707848.png)
![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)
![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)
![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)


![N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2707857.png)

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)
